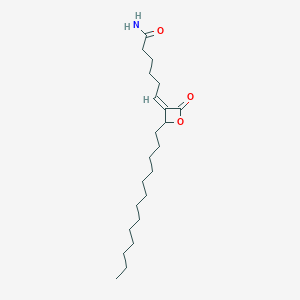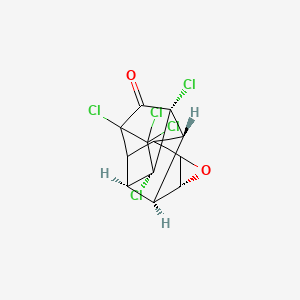
KSCM-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KSCM-5 is a ligand of the sigma receptor.
Applications De Recherche Scientifique
General Circulation Models (GCMs) and Climate Studies
General Circulation Models (GCMs) are crucial in climate change studies and impact assessments. The performance of these models, especially in simulating climate variables, varies significantly across different regions. A study by Abbasian et al. (2019) evaluated the Coupled Model Intercomparison Project phase 5 (CMIP5) GCMs for their effectiveness in simulating temperature and precipitation over Iran. This research is valuable for climate and hydrometeorological studies, aiding water resource planners and managers in selecting appropriate GCMs.
Shared-Memory and Data-Parallel Execution in Computing
Shared-memory and data-parallel programming models are essential paradigms for scientific applications, providing high-level program abstractions and simplifying coding and debugging processes. Zhang & Sun (1999) conducted a study comparing execution patterns in shared-memory models (KSR-1) and data-parallel models (CM-5). This research highlights the differences in execution and overhead patterns between these models and is critical for choosing the appropriate architecture for scientific computations.
Atmospheric General Circulation Model Development
The development of atmospheric general circulation models, such as the GEOS-5 AGCM used in the NASA Global Modeling and Assimilation Office, is crucial for various applications. Molod et al. (2014) detailed changes in parameterizations from the original MERRA reanalysis to the MERRA2 version, showing significant improvements in simulated climate. This model is utilized in different resolutions for a variety of applications, from reanalysis to real-time weather prediction and coupled atmosphere-chemistry simulations.
Impact of Scientist–Teacher Collaborative Models in Education
The collaboration between K-12 teachers and higher education or professional scientists, such as the High Scope Program in Taiwan, has been shown to positively affect students' scientific competency and interest. Shein & Tsai (2015) explored the effects of a scientist–teacher collaborative model (STCM) in high school science curriculum reform, finding significant improvements in students' scientific understanding and interest, demonstrating the value of such collaborations in science education.
Multiprocessor Performance Predictions in Computing
In computing, accurately predicting multiprocessor performance is crucial for efficient application deployment. Xu, Zhang, & Sun (1996) presented a methodology using a graph model and experimental measurements to predict the performance of large applications on parallel architectures. This study is instrumental in understanding performance in shared-memory and data-parallel architectures, helping to optimize computational resources in scientific research.
Propriétés
Numéro CAS |
1415247-18-5 |
|---|---|
Nom du produit |
KSCM-5 |
Formule moléculaire |
C24H28N2O2 |
Poids moléculaire |
376.5 |
Nom IUPAC |
3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c1-19-21-13-6-7-14-22(21)28-23(19)24(27)26(20-11-4-2-5-12-20)18-10-17-25-15-8-3-9-16-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3 |
Clé InChI |
CTMDNCSJPPQMLF-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C2=CC=CC=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KSCM-5; KSCM 5; KSCM5; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)
![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)



![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)


![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)
